molecular formula C20H20ClFN2O B5302894 1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

Cat. No.: B5302894
M. Wt: 358.8 g/mol
InChI Key: VBAYPLASZQZBNI-UHFFFAOYSA-N
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Description

1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound features a complex structure with a fluorophenyl group, a methoxyphenyl group, and a pyridinylmethyl group, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-fluorophenyl)methoxy]phenylmethanamine: Shares a similar structure but lacks the pyridinylmethyl group.

    N-(pyridin-3-ylmethyl)methanamine: Contains the pyridinylmethyl group but lacks the fluorophenyl and methoxyphenyl groups.

Uniqueness

1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new therapeutic agents and materials.

Properties

IUPAC Name

1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O.ClH/c21-20-9-2-1-7-18(20)15-24-19-8-3-5-16(11-19)12-23-14-17-6-4-10-22-13-17;/h1-11,13,23H,12,14-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAYPLASZQZBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CN=CC=C3)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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